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Compound of Interest

2-chloro-N-(2-
Compound Name: chlorophenyl)pyridine-4-

carboxamide
CAS No.: 680217-40-7

Cat. No.: B3042921

Get Quote

Executive Summary: The Halogenated Scaffold

Chlorinated isonicotinamide derivatives represent a privileged scaffold in medicinal chemistry.

While the parent compound, isonicotinamide (the amide of isonicotinic acid), is the core of the
first-line tuberculosis drug isoniazid, the introduction of a chlorine atom—typically at the 2-
position of the pyridine ring or on the N-phenyl substituent—fundamentally alters the
physicochemical profile.

Why Chlorination?

* Metabolic Stability: The C-Cl bond blocks metabolically vulnerable sites (e.g., preventing
oxidation at the C2 position).

o Lipophilicity (LogP): Chlorination increases lipophilicity, enhancing membrane permeability
and blood-brain barrier (BBB) penetration.
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» Halogen Bonding: The chlorine atom acts as a Lewis acid (sigma-hole), forming specific
halogen bonds with carbonyl oxygens or pi-systems in protein active sites, often increasing
potency by 10-100 fold compared to non-chlorinated analogs.

Primary Biological Targets
Oncology: VEGFR-2 and HDAC Inhibition

In the context of cancer therapy, N-substituted-2-chloroisonicotinamide derivatives function as
multi-target inhibitors, primarily disrupting angiogenesis and epigenetic regulation.

Target A: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase (RTK) critical for tumor angiogenesis.[1][2]

e Mechanism of Action: Chlorinated isonicotinamides act as Type |l kinase inhibitors. They
occupy the ATP-binding pocket of the intracellular kinase domain. The 2-chloro substituent
often orients the molecule to fit into the hydrophobic "back pocket" of the enzyme, stabilizing
the inactive DFG-out conformation.

o SAR Insight: Derivatives with a 2-chloro group on the pyridine ring and a hydrophobic tail
(e.g., 4-chloro-phenyl) show sub-micromolar IC50 values (70-150 nM). The chlorine atom
enhances van der Waals contacts with residues like Val848 and Ala866.

Target B: Histone Deacetylases (HDACS)

o Mechanism: Some derivatives incorporating a zinc-binding group (ZBG) inhibit HDACs
(specifically HDAC3), leading to hyperacetylation of histones, chromatin relaxation, and
reactivation of tumor suppressor genes (e.g., p21).

e Synergy: Dual inhibition of VEGFR-2 and HDACs by a single molecule is a potent strategy to
tackle resistant tumors (e.g., HCT-116 colorectal cancer lines).

Infectious Disease: Fungal Succinate Dehydrogenase
(SDH)[3][4][5]

In fungal pathogens (e.g., Rhizoctonia solani, Candida albicans), chlorinated isonicotinamides
target the mitochondrial electron transport chain.
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o Target: Complex Il (Succinate Dehydrogenase).
¢ Binding Site: The ubiquinone-binding site (Q-site).

e Mechanism: The amide linker mimics the ubiquinone structure. The chlorine atom (often on
the N-phenyl ring) lodges into a highly hydrophobic sub-pocket formed by Trp173 and
Phe291. This blocks electron transfer from succinate to ubiquinone, halting respiration and
ATP production.

e Potency: 2-chloro analogs often exhibit 2-5 fold lower MIC (Minimum Inhibitory
Concentration) values compared to their non-chlorinated counterparts due to tighter binding
entropy.

Tuberculosis: Enoyl-ACP Reductase (InhA)[6]

While Isoniazid (INH) is a prodrug requiring activation by KatG, Direct InhA Inhibitors (DIIs)
based on chlorinated scaffolds are designed to bypass KatG-mediated resistance.

e Target: InhA (NADH-dependent enoyl-ACP reductase).

o Mechanism: Unlike INH, which forms a covalent adduct with NAD+, chlorinated derivatives
(often containing a 2-chloro-4-phenyl ether moiety) bind non-covalently to the substrate-
binding loop of InhA.

o Advantage: They remain active against M. tuberculosis strains with katG mutations (the most
common mechanism of MDR-TB).

Mechanistic Visualization

The following diagram illustrates the dual-targeting mechanism in oncology (VEGFR-2) and the
mitochondrial disruption in fungi (SDH).
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Figure 1: Dual-pathway mechanism showing the inhibition of VEGFR-2 in cancer cells and
Succinate Dehydrogenase (SDH) in fungal cells.

Experimental Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: VEGFR-2 Kinase Inhibition Assay (HTRF
Platform)

Purpose: Determine the IC50 of the derivative against the VEGFR-2 catalytic domain.

» Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated poly-Glu-Tyr
substrate, ATP (at Km), and detection reagents (Eu-cryptate labeled anti-phosphotyrosine
antibody, XL665-labeled streptavidin).
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» Preparation: Dissolve chlorinated isonicotinamide derivatives in 100% DMSO. Prepare serial
dilutions (e.g., 10 uM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCI2, 1
mM DTT).

e Reaction:

[e]

Add 4 pL of compound solution to a 384-well low-volume plate.

o

Add 2 pL of VEGFR-2 enzyme (0.2 ng/well). Incubate for 10 min at RT (allows compound
to bind active site).

o

Start reaction by adding 4 pL of substrate/ATP mix.

Incubate for 60 min at RT.

[¢]

o Detection: Stop reaction with 10 uL of EDTA-containing detection mix. Read Fluorescence
Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

 Validation:
o Positive Control:[3] Sorafenib (Standard VEGFR-2 inhibitor, IC50 ~90 nM).
o Negative Control: DMSO only (0% inhibition).

o Calculation: Calculate HTRF ratio (665/620). Plot dose-response curve to derive IC50.

Protocol B: Fungal Mycelial Growth Inhibition Assay

Purpose: Assess phenotypic potency (EC50) against Rhizoctonia solani.
o Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

e Compound Integration: Add the chlorinated derivative (dissolved in acetone/methanol) to the
molten agar to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 pg/mL. Pour into
Petri dishes.

 Inoculation: Place a 5mm mycelial plug from a fresh culture of R. solani in the center of each
plate.
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 Incubation: Incubate at 25°C for 48—72 hours in the dark.
e Measurement: Measure the colony diameter (cross-method).
 Validation:

o Control: PDA plate with solvent only (must show full growth).

o Calculation: Inhibition (%) = [(Control Diameter - Treatment Diameter) / (Control Diameter -
Plug Diameter)] x 100.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of chlorination on biological activity, synthesized

from comparative studies.
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Scaffold
Position

Modification

Target

Effect on
Activity

Mechanistic
Rationale

Pyridine C-2

H - Cl

VEGFR-2

1 5-fold

Cl fills the
hydrophobic
pocket near
Val848; stabilizes
DFG-out.

Pyridine C-2

H - CI

Fungal SDH

1 2-fold

Increases
lipophilicity
(LogP), aiding
fungal cell wall

penetration.

N-Phenyl (meta)

H - Cl

Fungal SDH

1 8-fold

Critical
interaction with
Trpl73 in the
ubiguinone
binding site.

N-Phenyl (para)

H - Cl

Cancer (HCT-
116)

t Cytotoxicity

Enhances
metabolic
stability against
hydroxylation;
increases half-

life.

Pyridine C-2

H - OCH3

VEGFR-2

| Decrease

Electron
donation
weakens the
interaction;
methoxy is too
bulky compared
to Cl.

Agro-Chemical Distinction

It is critical to distinguish pharmaceutical targets from agrochemical applications.
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e Compound:N-cyanomethyl-2-chloroisonicotinamide (NCI).[4][5][6]
» Target: Plant Salicylic Acid (SA) Pathway.[5]

o Mechanism: NCI acts as a "plant activator" or immune primer. It does not directly Kill
pathogens but binds to the NPR1 receptor (Non-expressor of Pathogenesis-Related genes
1), triggering Systemic Acquired Resistance (SAR) in crops like rice (against Magnaporthe
grisea). This is distinct from the direct enzymatic inhibition seen in human/fungal targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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